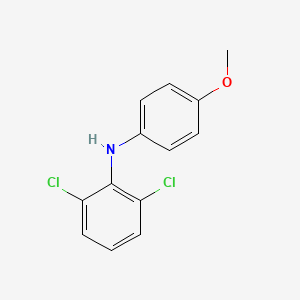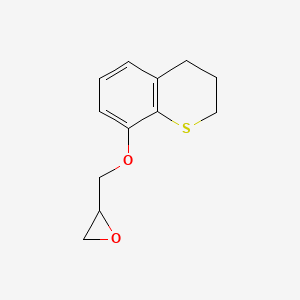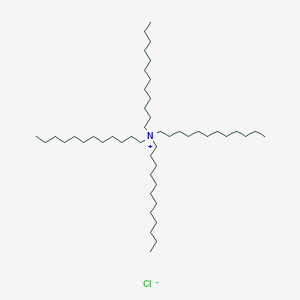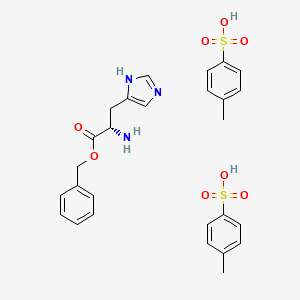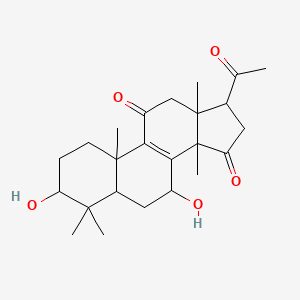
Acacia senegal, ext.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lucidone a belongs to the class of organic compounds known as 20-oxosteroids. These are steroid derivatives carrying a C=O group at the 20-position of the steroid skeleton. Lucidone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lucidone a has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, lucidone a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidone a can be found in mushrooms. This makes lucidone a a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Genetic Diversity and Characterization
- Acacia senegal exhibits significant genetic diversity, which is crucial for understanding its evolutionary history and distribution. Studies using microsatellite markers and DNA content analysis have revealed patterns of genetic variation and ploidy variation, indicating its adaptability to different environments (Assoumane et al., 2009); (Odee et al., 2015).
Environmental Impact and Soil Improvement
- Acacia senegal is known for its role in soil fertility improvement, especially in arid and semi-arid environments. It contributes to nitrogen fixation and influences soil nutrient dynamics, which is beneficial for agroforestry systems and sustainable land management (Isaac et al., 2011); (Omar & Muhammad, 2016).
Gum Arabic Production and Applications
- The tree is primarily exploited for its production of gum arabic, which has applications in food, pharmaceuticals, and other industries. Research into improving gum properties, such as emulsification and stabilization, has led to the development of enhanced forms like Acacia (sen) SUPER GUM™ (Aoki et al., 2007).
Drought Stress Response and Symbiotic Relationships
- Studies have explored how Acacia senegal responds to drought stress, including its symbiosis with Sinorhizobium species. Understanding these relationships can aid in managing Acacia senegal under environmental stress and improving its resilience (Räsänen et al., 2004).
Phytochemical Properties and Medicinal Applications
- Research on the chemical composition and potential medicinal applications of Acacia senegal has been conducted, including its use in traditional medicine for treating various diseases. This includes studies on its anti-urolithiatic activity and its role in traditional treatments (El oumari et al., 2022).
Agroforestry and Crop Yield Influence
- Acacia senegal is incorporated into agroforestry systems, where its interaction with crops has been studied. It influences crop yields and soil water content, offering insights into sustainable agricultural practices (Raddad & Luukkanen, 2007).
Propriétés
Numéro CAS |
97659-43-3 |
|---|---|
Nom du produit |
Acacia senegal, ext. |
Formule moléculaire |
C24H34O5 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3 |
Clé InChI |
NKQOQQOOZLPVEV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
SMILES canonique |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
melting_point |
280-283°C |
Autres numéros CAS |
97653-92-4 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




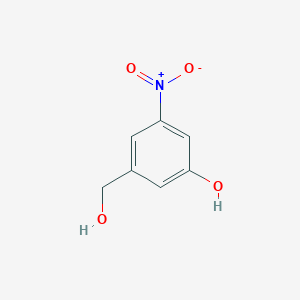
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)


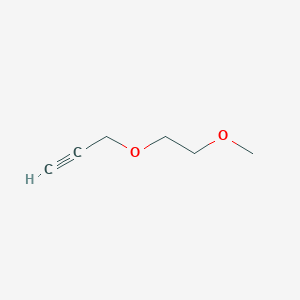

![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
